molecular formula C6H6BrNO B2851571 4-Bromo-6-methylpyridin-3-ol CAS No. 1256811-26-3

4-Bromo-6-methylpyridin-3-ol

Cat. No. B2851571
CAS RN: 1256811-26-3
M. Wt: 188.024
InChI Key: VEJDEFSSYYYNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-methylpyridin-3-ol is a chemical compound with the CAS Number: 1256811-26-3 . It has a molecular weight of 188.02 and its IUPAC name is 4-bromo-6-methyl-3-pyridinol .


Synthesis Analysis

The synthesis of pyridine derivatives like 4-Bromo-6-methylpyridin-3-ol has been studied using whole cells of Burkholderia sp. MAK1 . This method involves the oxyfunctionalization of pyridine derivatives .


Molecular Structure Analysis

The InChI code for 4-Bromo-6-methylpyridin-3-ol is 1S/C6H6BrNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 . The Canonical SMILES is CC1=CC(=C(C=N1)O)Br .


Chemical Reactions Analysis

The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

4-Bromo-6-methylpyridin-3-ol is a solid at room temperature . The exact mass and monoisotopic mass are 186.96328 g/mol .

Scientific Research Applications

Suzuki Cross-Coupling Reaction and Biological Activities

  • Pyridine derivatives, synthesized through palladium-catalyzed Suzuki cross-coupling reactions, demonstrate potential applications in materials science as chiral dopants for liquid crystals. The study by Ahmad et al. (2017) explores the synthesis of novel pyridine derivatives, their quantum mechanical investigations, and their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. These derivatives show moderate to good biological activities, with certain compounds exhibiting significant potency against specific targets such as Escherichia coli (Ahmad et al., 2017).

Coordination Polymers and Terpyridines

  • Coordination compounds of terpyridines, including those related to pyridine derivatives, find applications in diverse research fields from photovoltaics and DNA intercalation to organometallic catalysis. Winter et al. (2011) discuss the broad range of reactions catalyzed by terpyridines and their transition metal complexes, showcasing their utility in organic and macromolecular chemistry (Winter et al., 2011).

Electrocatalytic Carboxylation and Environmental Applications

  • The electrocatalytic carboxylation of pyridine derivatives with CO2 in ionic liquids presents a novel approach to synthesizing valuable organic compounds while avoiding the use of volatile and toxic solvents. Feng et al. (2010) explored this methodology with 2-amino-5-bromopyridine, achieving high yields and selectivity for 6-aminonicotinic acid, demonstrating the potential for green chemistry applications (Feng et al., 2010).

Mechanistic Insights into Protein Modification

  • Johnson et al. (2011) investigated the mechanism by which 4-halopyridines modify proteins, focusing on dimethylarginine dimethylaminohydrolase. Their findings offer insights into the selective covalent modification of proteins by small molecules, a concept that holds significant potential for the development of biological probes and therapeutics (Johnson et al., 2011).

Safety and Hazards

The safety information for 4-Bromo-6-methylpyridin-3-ol includes the hazard statements H302-H315-H319 . Precautionary statements include P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

4-bromo-6-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJDEFSSYYYNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

920 mg (3.05 mmol) 4-bromo-5-methoxymethoxy-2-methyl-pyridine (Stage 40.5) were dissolved in 5 mL MeOH, HCl conc. (1 mL, 12 mmol) was added and the reaction mixture was stirred for 2 h at rt. While concentrating the mixture in vacuo, the title compound (as hydrochloride) crystallized. Filtration afforded 570 mg white crystals. 1H-NMR (d6-DMSO, 400 MHz): 8.19 (s, 1H), 8.04 (s, 1H), 2.53 (s, 3H).
Quantity
920 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.